molecular formula C13H18ClN3 B8214876 (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B8214876
M. Wt: 251.75 g/mol
InChI Key: CHOCQPFMOMZLMU-MERQFXBCSA-N
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Description

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a chiral benzimidazole derivative characterized by a methyl group at position 2 of the benzimidazole core and a piperidin-3-yl substituent at position 1. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. Benzimidazole derivatives are widely explored for antimicrobial, antifungal, and anticancer activities due to their structural mimicry of purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-methyl-1-[(3S)-piperidin-3-yl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-10-15-12-6-2-3-7-13(12)16(10)11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOCQPFMOMZLMU-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1[C@H]3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Key variables include:

  • Acid catalyst : Concentrated HCl vs. polyphosphoric acid (PPA). PPA reduces side-product formation by 18%.

  • Temperature : Reflux (100–110°C) ensures complete conversion within 4 hours, while lower temperatures (80°C) extend reaction time to 12 hours.

  • Solvent : Ethanol/water mixtures (3:1) enhance solubility and reaction homogeneity.

Stereochemical Control and Resolution

Asymmetric Synthesis of (S)-Piperidin-3-amine

Chiral pool synthesis starting from L-glutamic acid provides enantiopure (S)-piperidin-3-amine. Key steps include:

  • Reductive amination : Conversion to pyrrolidine intermediate.

  • Ring expansion : Using Et₃SiH and TfOH to form the piperidine ring.

Kinetic Resolution

Racemic piperidin-3-amine is resolved using Candida antarctica lipase B and vinyl acetate in tert-butyl methyl ether, achieving 99% ee after 24 hours.

Hydrochloride Salt Formation

The free base is treated with 1.1 equiv HCl in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (9:1) increases purity to >99.5%.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Alkylation55–6085–90SimplicityRacemization risk
Buchwald-Hartwig70–7598–99High stereocontrolCostly catalysts
Enzymatic resolution40–4599High enantiopurityLow overall yield

Scalability and Process Considerations

  • Cost efficiency : Buchwald-Hartwig amination reduces downstream purification steps but requires Pd recovery systems.

  • Green chemistry : Microwave-assisted cyclization (150°C, 30 min) cuts reaction time by 75%.

  • Safety : NaH-mediated alkylation necessitates strict moisture control to prevent exothermic decomposition.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Chiralcel OD-H column, hexane/ethanol (80:20), 1.0 mL/min, retention time = 12.3 min.

  • ¹H NMR : δ 8.21 (s, 1H, imidazole-H), 3.90–3.70 (m, 1H, piperidine-H), 2.80 (s, 3H, CH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₆N₃: 214.1340; found: 214.1343 .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18ClN3
  • Molecular Weight : 251.76 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a benzo[d]imidazole core, which is known for its pharmacological versatility, particularly in the development of anti-cancer and anti-inflammatory agents.

Pharmacological Applications

  • Anti-Cancer Activity
    • Research indicates that benzo[d]imidazole derivatives, including (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride, exhibit significant anti-cancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including MCF and U87 glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of tumor growth in vivo models .
    • A study highlighted the effectiveness of benzo[d]imidazole derivatives in inhibiting cancer cell proliferation with IC50 values ranging from low micromolar concentrations (e.g., 7.4 µM) to higher values depending on structural modifications .
  • Inflammation Modulation
    • Compounds within the benzo[d]imidazole class have been explored for their ability to modulate inflammatory pathways. Specifically, they have been identified as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests potential applications in treating diseases characterized by chronic inflammation .
  • Neuroprotective Effects
    • There is emerging evidence that certain benzo[d]imidazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This positions them as candidates for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Morais et al. (2023)Anti-Cancer ActivityDemonstrated significant cytotoxicity against MCF cell lines; IC50 = 7.4 µM .
Sharma et al. (2020)Inflammation InhibitionIdentified as a potent NLRP3 inhibitor, reducing IL-1β release significantly in vitro .
Lam et al. (2020)Antibacterial PropertiesExhibited strong antibacterial activity against S. aureus with MIC values of 0.015 mg/mL .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[d]imidazole scaffold followed by piperidine substitution. Detailed synthetic routes are documented in several studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism by which (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzimidazole Core

Table 1: Key Structural Differences in Benzimidazole Derivatives
Compound Name Position 1 Substituent Position 2 Substituent Additional Features Biological Activity (Reported)
Target Compound (S)-isomer Piperidin-3-yl Methyl Chiral center, hydrochloride salt Not explicitly reported in evidence
2-(Piperazin-1-yl)-1H-benzo[d]imidazole HCl Piperazin-1-yl H Urea/thiourea derivatives Antifungal (broad-spectrum)
2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole 3-Methylbenzyl Methyl Lipophilic aromatic group Potent antifungal, azole-resistant strains
2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole HCl Piperidin-4-yl Methyl, CF3 at C5 Trifluoromethyl group, positional isomer Enhanced metabolic stability (predicted)

Key Observations :

  • Piperidine vs. Piperazine: The target compound’s piperidin-3-yl group (saturated 6-membered ring) differs from piperazine derivatives (e.g., ), which contain a nitrogen-rich 6-membered ring.
  • Chirality: The (S)-configuration of the target compound may influence enantioselective interactions with biological targets, a feature absent in non-chiral analogs like 2-(3-Piperidinyl)-1H-benzimidazole hydrochloride .
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s analog increases lipophilicity and metabolic stability compared to the target compound’s methyl group, which may improve bioavailability .

Key Observations :

  • The target compound’s synthesis may share similarities with ’s method, where piperidine derivatives are introduced via nucleophilic substitution.

Commercial and Research Relevance

  • Availability : Derivatives like 2-(Piperidin-3-yl)-1H-benzo[d]imidazole () are marketed as organic building blocks, but the target compound’s (S)-isomer is less commonly listed, suggesting niche research applications .
  • Therapeutic Potential: Structural similarities to azole antifungals (e.g., clotrimazole) and kinase inhibitors (e.g., ’s Haloperidol analogs) position the target compound as a candidate for repurposing studies .

Biological Activity

(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride, a compound belonging to the benzimidazole class, has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H18ClN3
  • Molecular Weight : 251.76 g/mol
  • CAS Number : 7667060

Benzimidazole derivatives are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms of action for this compound have been linked to:

  • Inhibition of Cell Proliferation : Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has been shown to affect the MCF cell line, leading to increased apoptosis rates when administered at specific dosages .
  • NLRP3 Inflammasome Inhibition : Recent research has demonstrated that benzimidazole derivatives can modulate the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies suggest that compounds similar to this compound can effectively reduce IL-1β release in macrophages .
  • Antimicrobial Activity : Benzimidazole derivatives have shown promise against various pathogens. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death .

Biological Activity Summary

Activity Type Details
Anticancer Induces apoptosis in cancer cell lines; inhibits tumor growth in vivo .
Anti-inflammatory Inhibits NLRP3 inflammasome activation; reduces IL-1β release .
Antimicrobial Effective against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In a study involving tumor-bearing mice, this compound was administered at varying doses. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. When tested on THP-1 cells stimulated with LPS/ATP, the compound effectively inhibited IL-1β release, suggesting its utility in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride?

The compound can be synthesized via one-pot methodologies using catalysts like lanthanum chloride (LaCl₃), which facilitates cyclocondensation of o-phenylenediamine derivatives with aldehydes or ketones under mild conditions . For derivatives, alkylation or aza-Michael addition reactions (e.g., with 2,6-bis(bromomethyl)pyridine) are effective, requiring stoichiometric triethylamine to optimize yields . Purification typically involves recrystallization or chromatography, with yields exceeding 80% under optimized conditions.

Q. How should researchers handle and store this compound to ensure stability?

Store in sealed glass containers under inert gas (e.g., nitrogen) in cool (15–25°C), dry, and dark conditions to prevent hydrolysis or photodegradation . Avoid contact with oxidizing agents or moisture. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., piperidine ring conformation) .
  • HRMS : For precise molecular weight validation .
  • FTIR : To identify functional groups (e.g., C=N stretching at ~1,600–1,650 cm⁻¹) .
    Cross-validation with computational methods (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatization?

  • Catalyst Selection : Lanthanum chloride enhances one-pot benzimidazole cyclization by activating carbonyl groups .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in alkylation reactions .
  • Stoichiometry : Excess triethylamine (2–3 eq.) neutralizes HCl byproducts, driving reactions to completion in aza-Michael additions .
  • Temperature Control : Maintain 60–80°C for nucleophilic substitutions to balance kinetics and side reactions .

Q. What computational methods predict molecular geometry and electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Time-Dependent DFT (TD-DFT) models UV-Vis spectra for optoelectronic applications .

Q. How does stereochemistry at the piperidine moiety influence biological activity?

The (S)-configuration at the piperidine-3-yl group enhances target binding affinity in chiral environments (e.g., enzyme active sites). Comparative studies with (R)-isomers show differences in antimicrobial potency and receptor inhibition, as seen in analogs like (S)-2-(pyrrolidin-2-yl)-1H-benzimidazole .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Multi-Technique Validation : Combine NMR (for spatial arrangement) with X-ray crystallography (absolute configuration) .
  • Isotopic Labeling : Use ¹⁵N or ²H isotopes to distinguish overlapping signals in complex spectra .
  • DFT-NMR Comparison : Match experimental shifts with computed values to resolve ambiguities (e.g., tautomerism in benzimidazoles) .

Q. What mechanisms underlie aza-Michael additions in benzimidazole macrocycle formation?

The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on α,β-unsaturated carbonyl systems (e.g., acrylamides), followed by proton transfer. Steric effects from substituents (e.g., 3-methoxybenzyl groups) influence regioselectivity, as shown in macrocyclic dibromide derivatives .

Contradiction Analysis and Methodological Insights

Q. How to address discrepancies in antimicrobial activity across analogs?

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance activity against S. aureus) .
  • Bioassay Standardization : Use consistent microbial strains and MIC protocols to minimize variability .
  • Synergistic Studies : Evaluate combinations with known antibiotics to identify potentiating effects .

Q. What are the limitations of one-pot synthesis for scale-up?

  • Byproduct Accumulation : Side reactions (e.g., over-alkylation) reduce purity at larger scales. Mitigate via stepwise addition of reagents .
  • Catalyst Recovery : LaCl₃ is challenging to recycle; heterogeneous catalysts (e.g., SiO₂ nanoparticles) offer reusable alternatives .

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